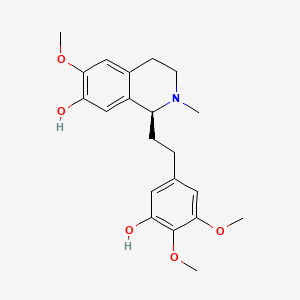
(S)-autumnaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Autumnaline is an isoquinoline alkaloid.
Aplicaciones Científicas De Investigación
Biosynthetic Pathways
(S)-autumnaline serves as a crucial precursor in the biosynthesis of colchicine and other related alkaloids. Research has demonstrated that this compound is synthesized from phenylpropionic aldehydes and dopamine through a series of enzymatic reactions. Specifically, a four-enzyme cascade has been developed to streamline the production of this compound and its derivatives:
- Enzymatic Modules :
- PEIA Moiety Module : Involves norcoclaurine synthase for the initial synthesis.
- Methyl Transfer Module : Utilizes O-methyltransferases for subsequent methylation steps.
This modular approach not only enhances the efficiency of this compound production but also allows for the generation of various derivatives that can be further explored for their biological activities .
Synthetic Biology Applications
The ability to produce this compound through engineered microbial systems, such as Escherichia coli, represents a significant advancement in synthetic biology. By optimizing metabolic pathways and employing a plug-and-play strategy, researchers have successfully scaled up the production of this compound to high titers, making it feasible for industrial applications . This method provides a platform for producing other complex alkaloids and demonstrates the potential for biotechnological innovations in drug development.
Pharmacological Research
Colchicine, derived from this compound, has been extensively studied for its anti-inflammatory properties and use in treating gout and familial Mediterranean fever. The exploration of this compound's role in colchicine biosynthesis opens avenues for developing new therapeutic agents with improved efficacy and reduced side effects. The understanding of its biosynthetic pathway can lead to the discovery of novel compounds with similar pharmacological profiles .
Case Study 1: Colchicine Biosynthesis
A study highlighted the biosynthetic conversion of this compound into colchicine using labeled precursors. The experiments demonstrated that this compound was effectively incorporated into colchicine-producing plants, confirming its role as a key intermediate in the pathway .
Case Study 2: Metabolic Engineering
In another research effort, metabolic engineering techniques were applied to enhance the production of this compound in Nicotiana benthamiana. The co-expression of various cytochrome P450 enzymes facilitated the conversion of this compound into methylated derivatives, showcasing the compound's versatility as a substrate in biosynthetic pathways .
Summary Table of Applications
Propiedades
Número CAS |
23068-65-7 |
|---|---|
Fórmula molecular |
C21H27NO5 |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
(1S)-1-[2-(3-hydroxy-4,5-dimethoxyphenyl)ethyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C21H27NO5/c1-22-8-7-14-11-19(25-2)17(23)12-15(14)16(22)6-5-13-9-18(24)21(27-4)20(10-13)26-3/h9-12,16,23-24H,5-8H2,1-4H3/t16-/m0/s1 |
Clave InChI |
GZUNPCNPOLOTLX-INIZCTEOSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C1CCC3=CC(=C(C(=C3)OC)OC)O)O)OC |
SMILES isomérico |
CN1CCC2=CC(=C(C=C2[C@@H]1CCC3=CC(=C(C(=C3)OC)OC)O)O)OC |
SMILES canónico |
CN1CCC2=CC(=C(C=C2C1CCC3=CC(=C(C(=C3)OC)OC)O)O)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















